Icatibant Icatibant Icatibant is a synthetic decapeptide with 5 nonproteinogenic amino acid antagonist targeting the B2 receptors with a similar affinity to bradykinin. It is resistant to bradykinin-cleaving enzyme degradation and has a potency of 2-3 times higher than earlier B2 receptors antagonists, thus representing a new class of medication. It was investigated as a potential treatment of hereditary angioedema (HAE) as bradykinin was implicated in HAE swelling; specifically, mice lacking B2 receptors showed reduced swelling, thus demonstrating bradykinin involvement in the disease pathophysiology. Icatibant was approved by the FDA on August 25, 2011, and by the EMA in 2008 as a treatment for hereditary angioedema. The FDA approval was based on positive results obtained from 3 double-blind, randomized, controlled clinical trials known as FAST 1, 2, and 3, where a median time to almost complete symptom relief was observed to be 8 hours compared to 36 hours for the placebo treatment.
Icatibant is an antagonist of the human bradykinin B2 receptor (B2R), that can be used for the treatment of hereditary angioedema (HAE). Upon administration, icatibant targets and binds to B2R, thereby preventing bradykinin from binding to the B2R. This may prevent bradykinin/B2R-mediated vasodilation, the resulting increase in vascular permeability, and the swelling, inflammation, and pain associated with HAE. This may also prevent or improve pulmonary edema not associated with HAE and improve the associated decrease in blood oxygen levels.
Brand Name: Vulcanchem
CAS No.: 130308-48-4
VCID: VC21543454
InChI: InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)
SMILES: C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O
Molecular Formula: C59H89N19O13S
Molecular Weight: 1304.5 g/mol

Icatibant

CAS No.: 130308-48-4

VCID: VC21543454

Molecular Formula: C59H89N19O13S

Molecular Weight: 1304.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Icatibant - 130308-48-4

Description

Icatibant is a synthetic decapeptide that functions as a selective antagonist of the bradykinin B2 receptor. It is primarily used for the symptomatic treatment of acute attacks of hereditary angioedema (HAE) in adults with C1-esterase-inhibitor deficiency . Icatibant is marketed under the brand name Firazyr and has been approved by regulatory bodies such as the FDA and EMA for its efficacy in managing HAE symptoms .

Clinical Use and Efficacy

Icatibant is administered subcutaneously and is effective in treating cutaneous, abdominal, and laryngeal attacks of HAE. Clinical trials, including the FAST-3 study, have demonstrated its efficacy in reducing symptom severity and attack duration compared to placebo . The Icatibant Outcome Survey (IOS) further supports its effectiveness in real-world settings, showing that early treatment leads to faster symptom resolution .

Efficacy Data from Clinical Trials

Symptom ReliefIcatibantPlacebo
Time to 50% Reduction in Symptom Severity2.0 hours19.8 hours
Time to Onset of Primary Symptom Relief1.5 hours18.5 hours
Time to Almost Complete Symptom Relief8.0 hours36.0 hours

Safety and Tolerability

Icatibant is generally well-tolerated, with common adverse events including injection site reactions. Serious adverse events are rare, and the drug has been shown to be safe across various patient subgroups, including children and older adults .

Adverse Events from Clinical Trials

Adverse EventIcatibantPlacebo
Injection Site ReactionsAll patientsNot reported
HeadacheCommonCommon
NasopharyngitisCommonCommon
Serious Adverse EventsRareRare

Regulatory Status and Availability

Icatibant has received orphan drug status in several countries, including the US, EU, Australia, and Switzerland, due to its role in treating a rare condition like HAE . It was approved by the EMA in 2008 and the FDA in 2011 . Generic versions of icatibant have entered the market, increasing accessibility and competition in the acute treatment segment .

CAS No. 130308-48-4
Product Name Icatibant
Molecular Formula C59H89N19O13S
Molecular Weight 1304.5 g/mol
IUPAC Name 2-[[1-[2-[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Standard InChI InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)
Standard InChIKey QURWXBZNHXJZBE-UHFFFAOYSA-N
Isomeric SMILES C1CC[C@H]2[C@@H](C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)C6C[C@H](CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
SMILES C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O
Canonical SMILES C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O
Appearance Solid powder
Application Approved for use in acute attacks of hereditary angioedema (HAE). Investigated for use/treatment in angioedema, liver disease, and burns and burn infections.
Boiling Point N/A
Melting Point N/A
Physical Description Solid
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 138614-30-9 (acetate)
Sequence D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-Tic-Oic-Arg
Shelf Life >2 years if stored properly
Solubility 5.70e-02 g/L
Source Synthetic
Storage -20°C
Synonyms D-Arg(Hyp(3)-Thi(5)-D-Tic(7)-Oic(8))BK
HOE 140
HOE-140
HOE140
Hoechst 140
Hoechst-140
icatibant
icatibant acetate
JE 049
JE-049
WIN 65365
WIN-65365
Reference Cockcroft JR, Chowienczyk PJ, Brett SE, Bender N, Ritter JM: Inhibition of bradykinin-induced vasodilation in human forearm vasculature by icatibant, a potent B2-receptor antagonist. Br J Clin Pharmacol. 1994 Oct;38(4):317-21. [PMID:7833220]
Bork K, Frank J, Grundt B, Schlattmann P, Nussberger J, Kreuz W: Treatment of acute edema attacks in hereditary angioedema with a bradykinin receptor-2 antagonist (Icatibant). J Allergy Clin Immunol. 2007 Jun;119(6):1497-503. Epub 2007 Apr 5. [PMID:17418383]
FDA Approved Drug Products: FIRAZYR (icatibant) injection
PubChem Compound 14724482
Last Modified Aug 15 2023

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